2-chloro-N-(2-cyanophenyl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H9ClN2O |
|---|---|
Molecular Weight |
256.68 g/mol |
IUPAC Name |
2-chloro-N-(2-cyanophenyl)benzamide |
InChI |
InChI=1S/C14H9ClN2O/c15-12-7-3-2-6-11(12)14(18)17-13-8-4-1-5-10(13)9-16/h1-8H,(H,17,18) |
InChI Key |
JRWDMHLLRMAAGG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=CC=C2Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Spectroscopic and Structural Elucidation of 2 Chloro N 2 Cyanophenyl Benzamide Compounds
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each nucleus, allowing for a detailed structural assignment.
Proton (¹H) NMR Chemical Shift Analysis and Coupling Constant Interpretation
In the ¹H NMR spectra of N-(2-cyanophenyl)benzamide derivatives, the aromatic protons typically appear in the range of δ 7.0–8.5 ppm. For a related compound, N-benzyl-4-chloro-N-(2-cyanophenyl)benzamide, the proton signals were observed in specific regions. For instance, a doublet at δ 7.50 ppm with a coupling constant (J) of 7.3 Hz was assigned to one of the aromatic protons. nih.gov Broader signals, often seen for the N-H proton of the amide linkage, can appear at higher chemical shifts, around δ 10–11 ppm. The exact chemical shifts and coupling patterns are influenced by the substitution pattern on both aromatic rings. For example, in 4-chloro-N-(4-chlorobenzyl)-N-(2-cyanophenyl)benzamide, aromatic protons resonate between δ 6.99 and 7.51 ppm. acs.org
¹H NMR Data for Selected 2-chloro-N-(2-cyanophenyl)benzamide Derivatives
| Compound | Solvent | Chemical Shift (δ ppm) and Coupling Constants (J Hz) |
|---|---|---|
| N-benzyl-4-chloro-N-(2-cyanophenyl)benzamide | CDCl₃ | 7.50 (d, J = 7.3 Hz, 1H), 7.42–7.38 (m, 1H), 7.35–7.30 (m, 1H), 7.28–7.22 (m, 7H), 7.19–7.13 (m, 2H), 6.99 (d, J = 7.8 Hz, 1H), 5.44 (brs, 1H), 4.91 (brs, 1H) acs.org |
| 4-chloro-N-(4-chlorobenzyl)-N-(2-cyanophenyl)benzamide | CDCl₃ | 7.51 (d, J = 7.8 Hz, 1H), 7.46–7.42 (m, 1H), 7.31–7.15 (m, 9H), 6.99 (d, J = 7.8 Hz, 1H), 5.33 (brs, 1H), 4.93 (brs, 1H) acs.org |
| N-(4-chlorobenzyl)-N-(2-cyanophenyl)benzamide | CDCl₃ | 7.50 (d, J = 7.3 Hz, 1H), 7.41–7.36 (m, 3H), 7.22–7.18 (m, 8H), 6.96 (d, J = 8.2 Hz, 1H), 5.41 (brs, 1H), 4.90 (brs, 1H) acs.org |
Carbon-13 (¹³C) NMR Spectral Assignments and Correlation Studies
The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the amide group is typically observed around δ 165–170 ppm. acs.org The carbon of the nitrile group (C≡N) usually appears in the range of δ 115–120 ppm. acs.org Aromatic carbons resonate in the region of δ 120–145 ppm, with their specific shifts depending on the electronic effects of the substituents. acs.org For instance, in N-benzyl-4-chloro-N-(2-cyanophenyl)benzamide, the carbonyl carbon appears at δ 169.2 ppm and the nitrile carbon at δ 116.1 ppm. acs.org
¹³C NMR Data for Selected this compound Derivatives
| Compound | Solvent | Chemical Shift (δ ppm) |
|---|---|---|
| N-benzyl-4-chloro-N-(2-cyanophenyl)benzamide | CDCl₃ | 169.2, 145.1, 136.2, 135.8, 133.7, 133.6, 133.5, 130.1, 129.9, 129.1, 128.6, 128.2, 127.9, 127.9, 116.1, 112.9, 53.5 acs.org |
| 4-chloro-N-(4-chlorobenzyl)-N-(2-cyanophenyl)benzamide | CDCl₃ | 169.2, 144.9, 136.4, 134.3, 133.9, 133.8, 133.7, 133.3, 130.5, 130.0, 130.0, 128.7, 128.2, 128.1, 116.0, 112.8, 52.9 acs.org |
| N-(4-chlorobenzyl)-N-(2-cyanophenyl)benzamide | CDCl₃ | 170.4, 145.2, 135.0, 134.6, 133.8, 133.7, 133.5, 130.5, 130.3, 130.2, 128.7, 128.4, 127.9, 127.8, 116.2, 112.8, 52.7 acs.org |
Vibrational Spectroscopy for Functional Group Identification (Infrared, IR)
Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in a molecule. In the IR spectrum of this compound derivatives, characteristic absorption bands are observed. The N-H stretching vibration of the amide group typically appears as a sharp band around 3300 cm⁻¹. The C=O stretching of the amide is a strong absorption found in the region of 1640–1680 cm⁻¹. acs.org The C≡N stretching of the nitrile group gives a sharp, medium-intensity band around 2230 cm⁻¹. acs.org Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while C-Cl stretching vibrations appear in the fingerprint region, typically below 850 cm⁻¹. acs.org
Characteristic IR Absorption Frequencies for this compound Derivatives (in cm⁻¹)
| Functional Group | Typical Wavenumber Range (cm⁻¹) | Example Compound and Observed Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | ~3300 | N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide: 3340 researchgate.net |
| C≡N Stretch | ~2230 | N-benzyl-4-chloro-N-(2-cyanophenyl)benzamide: 2225 acs.org |
| C=O Stretch | 1640–1680 | 4-chloro-N-(4-chlorobenzyl)-N-(2-cyanophenyl)benzamide: 1644 acs.org |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (MS, HRMS, LC-MS)
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula. For instance, the calculated mass for the molecular ion [M]⁺ of 2-chloro-N-(4-chlorobenzyl)-N-(2-cyanophenyl)benzamide (C₂₁H₁₄Cl₂N₂O) is 380.0483, with a found value of 380.0487, confirming its elemental composition. acs.org Liquid chromatography-mass spectrometry (LC-MS) is often used to analyze the purity of the compound and to obtain its mass spectrum. researchgate.net The fragmentation patterns observed in the mass spectrum can provide further structural confirmation.
HRMS Data for Selected this compound Derivatives
| Compound | Formula | Calculated Mass (m/z) | Found Mass (m/z) |
|---|---|---|---|
| N-benzyl-4-chloro-N-(2-cyanophenyl)benzamide | C₂₁H₁₅ClN₂O | 346.0872 | 346.0884 acs.org |
| 4-chloro-N-(4-chlorobenzyl)-N-(2-cyanophenyl)benzamide | C₂₁H₁₄Cl₂N₂O | 380.0483 | 380.0499 acs.org |
| N-(4-chlorobenzyl)-N-(2-cyanophenyl)benzamide | C₂₁H₁₅ClN₂O | 346.0873 | 346.0860 acs.org |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. For related N-(aryl)-amides, X-ray diffraction studies have shown that the dihedral angle between the benzoyl and aniline (B41778) rings is a key conformational feature. nih.gov In the crystal structure of 2-chloro-N-(2,6-dimethylphenyl)benzamide, intermolecular N—H⋯O hydrogen bonds link the molecules into chains. nih.gov The conformation is also influenced by steric and electronic interactions between substituents. For example, the amide oxygen can be syn or anti to the ortho-substituent on the benzoyl ring. nih.gov While specific crystallographic data for this compound was not found, analysis of analogous structures provides valuable insight into the likely solid-state conformation. nih.govnih.gov
Computational Chemistry and Molecular Modeling of 2 Chloro N 2 Cyanophenyl Benzamide and Its Analogues
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict molecular geometries, energies, and a host of other electronic properties with a high degree of accuracy.
Density Functional Theory (DFT) Applications for Conformational Analysis
Density Functional Theory (DFT) has emerged as a popular and powerful alternative to traditional ab initio methods, offering a good balance between accuracy and computational cost. DFT methods, such as B3LYP, are particularly well-suited for the conformational analysis of flexible molecules like 2-chloro-N-(2-cyanophenyl)benzamide. acs.orgplos.org
Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and determining their relative energies. For a series of N-(chlorophenyl)pyridinecarboxamides, DFT calculations at the B3LYP/6-311++G(d,p) level were used to perform conformational analysis in the gas phase. acs.org This type of analysis helps to understand which conformations are most likely to be present under different conditions and how the molecule's shape influences its properties and biological activity. For example, in one study, the N-syn conformation of the N-ring was found to be more stable by 3.9 kJ/mol. acs.org
Conformational Landscape Analysis and Potential Energy Surface Exploration
The conformational landscape of a molecule is a map of its potential energy as a function of its geometry. Exploring this landscape is crucial for understanding the full range of shapes a molecule can adopt and the energy barriers between them.
Potential energy surface (PES) exploration is a key aspect of computational chemistry that aims to map out the energy of a molecule as its atoms move. researchgate.netrsc.orgmdpi.comrsc.org This allows for the identification of stable conformations (local minima), transition states (saddle points), and the pathways for conformational changes. researchgate.net For complex molecules, exploring the entire PES can be computationally demanding. mdpi.com Various methods, including systematic grid searches, stochastic methods, and molecular dynamics simulations, are employed to explore the conformational space and identify low-energy conformers. researchgate.netrsc.org The insights gained from PES exploration are vital for understanding reaction mechanisms and the dynamic behavior of molecules. researchgate.netrsc.org
Molecular Docking Simulations to Predict Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or other biological macromolecule. mdpi.com This method is instrumental in drug discovery and design, as it can help to identify potential drug candidates and predict their binding affinity. researchgate.net
In the context of this compound and its analogues, molecular docking simulations can be used to predict how these compounds might interact with specific biological targets. For example, docking studies on benzamide (B126) derivatives have been used to investigate their potential as inhibitors of enzymes like matrix metalloproteinases (MMPs) and α-glucosidase. researchgate.netresearchgate.net These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the target protein. researchgate.net The binding affinity, often expressed as a docking score, provides an estimate of the strength of the interaction. For instance, docking studies showed that certain benzamide derivatives bind to MMP-2 with higher affinity than to MMP-1. researchgate.net
Pharmacophore Modeling for Rational Ligand Design
Pharmacophore modeling is a powerful tool in rational drug design that focuses on the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. researchgate.net By identifying a common pharmacophore among a set of active compounds, new molecules with improved properties can be designed.
Starting with a hit compound like a benzamide derivative, a pharmacophore model can be generated based on its key chemical features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. jst.go.jp This model can then be used to virtually screen large compound libraries to identify new molecules that fit the pharmacophore and are therefore likely to be active. researchgate.netjst.go.jp This approach has been successfully used to discover novel inhibitors for various targets. For example, a pharmacophore-based virtual screening of benzamide derivatives led to the identification of new HBV capsid assembly modulators. jst.go.jp
Analysis of Intramolecular and Intermolecular Hydrogen Bonding Interactions
Hydrogen bonds are crucial non-covalent interactions that play a significant role in determining the structure, properties, and biological activity of molecules. Both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds can have a profound impact. researchgate.netconicet.gov.arnih.gov
In molecules like this compound, the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). Intramolecular hydrogen bonds can form between the amide proton and a nearby acceptor atom, such as the nitrogen of the cyano group or the chlorine atom. nih.gov These interactions can lock the molecule into a specific conformation, which can be important for its biological activity. nih.gov The presence and strength of intramolecular hydrogen bonds can be investigated using a combination of experimental techniques, like NMR and IR spectroscopy, and computational methods. researchgate.netresearchgate.netrsc.org
Intermolecular hydrogen bonds are responsible for the association of molecules in the solid state and in solution. researchgate.net In the crystal structure of related benzamides, molecules are often linked into chains or more complex networks through N-H···O hydrogen bonds. nih.gov The analysis of these interactions provides valuable information about the packing of molecules in crystals and their dissolution properties.
Structure Activity Relationship Sar Investigations of 2 Chloro N 2 Cyanophenyl Benzamide Derivatives
Methodological Frameworks for Systematic SAR Studies
Systematic SAR studies employ a combination of experimental and computational methodologies to elucidate the relationship between a molecule's structure and its biological activity. nih.govmdpi.com These frameworks are essential for rationally guiding the optimization of lead compounds.
Experimental approaches form the foundation of SAR studies and involve the synthesis and biological evaluation of a series of structurally related analogs. nih.gov This allows for the direct assessment of how specific structural modifications impact activity. Key experimental techniques include:
Parallel Synthesis: This technique enables the rapid generation of a library of related compounds, allowing for the efficient exploration of a wide range of structural modifications. researchgate.net
Biological Assays: In vitro assays are crucial for determining the biological activity of synthesized compounds, such as their ability to inhibit an enzyme or bind to a receptor. nih.gov
Computational methods play a vital and increasingly integrated role in modern SAR investigations, offering predictive power and deeper insights into molecular interactions. mdpi.comnih.gov These in silico approaches include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate the structural or physicochemical properties of compounds with their biological activities. acs.orgnih.govleidenuniv.nl These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. tandfonline.com
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. mdpi.comrsc.org Pharmacophore models serve as templates for designing new molecules with a higher probability of being active.
Molecular Docking: This computational tool predicts the preferred orientation of a molecule when bound to a biological target, such as a protein. mdpi.com It helps to visualize and understand the key interactions that drive molecular recognition and can guide the design of modifications to enhance binding affinity.
The integration of these experimental and computational methods provides a comprehensive framework for systematically exploring the SAR of 2-chloro-N-(2-cyanophenyl)benzamide derivatives, facilitating a more efficient and informed drug discovery process.
Positional and Electronic Effects of Substituents on the Benzamide (B126) Core
The benzamide core of this compound offers multiple positions for substitution, and the electronic properties of these substituents play a pivotal role in modulating the molecule's interaction with its biological target.
The presence and position of halogen atoms, such as the chlorine in this compound, can significantly influence a molecule's biological activity. Halogens can affect molecular recognition through a combination of steric, electronic, and hydrophobic effects. nih.govacs.org
The chloro-substituent on the benzamide ring can:
Alter Electronic Properties: As an electron-withdrawing group, chlorine can modulate the acidity of the amide proton and the electron density of the aromatic ring, which can be critical for interactions with the biological target. nih.gov Studies on other substituted benzamides have shown that electron-withdrawing groups can be beneficial for potency. nih.gov
Participate in Halogen Bonding: Under specific geometric conditions, the chlorine atom can act as a halogen bond donor, forming a non-covalent interaction with an electron-rich atom on the target protein, thereby enhancing binding affinity.
The position of the chloro-substituent is also critical. For instance, in a series of N-benzyl-chloropyrazine-2-carboxamides, the position of the chlorine atom significantly impacted anti-infective activity. nih.gov Similarly, in a study of phenylsulfonylamino-benzanilide inhibitors, chloro-substitutions at different positions on the aromatic rings led to significant changes in inhibitory potency and target selectivity. acs.org
Interactive Table: Effect of Chloro-Substitution on the Activity of Benzamide Analogs
| Compound/Analog | Substitution Position | Observed Effect on Activity | Reference |
|---|---|---|---|
| N-benzyl-3-chloropyrazine-2-carboxamides | 3-chloro | Showed notable antibacterial activity against Gram-positive strains. | nih.gov |
| 5-Cl and 6-Cl positional isomers | 5-chloro and 6-chloro | Did not show antibacterial activity in tested concentrations. | nih.gov |
| Phenylsulfonylamino-benzanilides | 4-chloro on A-ring | Completely abolished inhibitory effect against ASBT and NTCP. | acs.org |
The cyano group is a versatile functional group in medicinal chemistry. Its linear geometry and ability to act as a hydrogen bond acceptor can be critical for binding. scielo.br In some contexts, the cyano group can serve as a bioisostere for other functional groups. For example, the N-cyano sulfilimine group has been investigated as a nonclassical bioisostere of the amide bond, demonstrating that such modifications can enhance permeability while maintaining potency. rsc.orgrsc.orgnih.gov The disappearance of the CN stretching frequency in FTIR spectra is a key indicator during the synthesis of N-substituted amides from nitriles, confirming the formation of the desired amide. scielo.br
The N-phenyl ring itself is a common scaffold in drug design, often contributing to binding through hydrophobic and pi-stacking interactions. acs.org However, its properties can be fine-tuned through substitution. The relative position of substituents on this ring is critical. For instance, in a series of benzamide and picolinamide (B142947) derivatives, para-substituted compounds showed more potent inhibition of acetylcholinesterase compared to meta- or ortho-substituted ones. tandfonline.com Bioisosteric replacement of the phenyl ring is a common strategy in lead optimization to improve properties like solubility and metabolic stability. acs.orgdrughunter.com
Linker Region Modifications and their Influence on Molecular Efficacy
The amide bond in this compound acts as a linker connecting the two aromatic rings. Modifications to this linker region can have a profound impact on the molecule's flexibility, conformation, and ultimately, its biological efficacy.
Studies on various classes of benzamide derivatives have demonstrated the importance of the linker. In a series of benzodioxane-benzamides, functionalization of the linker, such as the introduction of a methyl or hydroxyl group, led to the generation of new stereogenic centers and influenced the antimicrobial activity of the compounds. nih.govnih.gov The length of the linker is also a critical parameter. Elongating the linker in some benzamide derivatives was found to enhance molecular interactions with their target protein. mdpi.commdpi.com
Conversely, some structural modifications to the linker are not well-tolerated. In a study of antitubercular salicylanilides, reversing the amide linkage or replacing it with an ester or urea (B33335) group resulted in a complete loss of activity. nih.gov This highlights the specific geometric and hydrogen-bonding requirements of the amide linker for biological activity in that particular series. The use of bioisosteres for the amide bond, such as five-membered heterocycles like triazoles and oxadiazoles, is a common strategy to improve metabolic stability while retaining the desired biological activity. nih.gov
Derivation of Key Pharmacological Descriptors from SAR Data
The wealth of data generated from systematic SAR studies can be distilled into key pharmacological descriptors. These descriptors provide a quantitative understanding of the structural requirements for activity and guide the design of future analogs.
From the SAR data of benzamide derivatives, several important descriptors can be derived:
Electronic Parameters: The electronic nature of substituents on the aromatic rings is a critical determinant of activity. In many series of substituted benzamides, electron-withdrawing groups have been shown to be beneficial for potency. nih.gov QSAR studies can quantify this relationship by correlating parameters like the Hammett constant of substituents with biological activity.
Steric Factors: The size and shape of substituents influence how a molecule fits into its binding site. Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, can be used to map the steric requirements of the target's binding pocket. For some substituted benzamides, CoMFA has revealed that steric effects are more important than electrostatic effects for their activity. leidenuniv.nl
Hydrophobicity: The lipophilicity of the molecule, often expressed as logP, is a crucial factor for its pharmacokinetic and pharmacodynamic properties. SAR studies often reveal an optimal range for lipophilicity for a given series of compounds.
3D Pharmacophore Models: By analyzing the structures of active analogs, a 3D pharmacophore model can be constructed. This model defines the spatial arrangement of key features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups that are essential for molecular recognition and biological activity. nih.gov
These derived descriptors, summarized in the table below, provide a powerful toolkit for medicinal chemists to rationally design novel this compound derivatives with improved efficacy and drug-like properties.
Interactive Table: Key Pharmacological Descriptors from SAR of Benzamide Analogs
| Descriptor | Importance in Benzamide SAR | Method of Derivation | Reference |
|---|---|---|---|
| Electronic Effects | Electron-withdrawing groups often enhance potency. | QSAR, Hammett analysis | nih.gov |
| Steric Properties | The size and shape of substituents are critical for binding. | CoMFA, 3D-QSAR | leidenuniv.nl |
| Lipophilicity (logP) | Influences absorption, distribution, metabolism, and excretion (ADME) properties. | Experimental measurement, Computational prediction | nih.gov |
Pharmacological Spectrum and Underlying Molecular Mechanisms of Benzamide Derivatives
Modulatory Effects on Key Enzymes and Receptors
Benzamide (B126) derivatives have been extensively studied for their ability to interact with a variety of enzymes and receptors, leading to the development of numerous therapeutic agents. The following sections detail the inhibitory and modulatory activities of compounds structurally related to 2-chloro-N-(2-cyanophenyl)benzamide.
Enzyme Inhibition Studies
The benzamide core is a versatile pharmacophore that has been successfully incorporated into inhibitors of several key enzyme families implicated in diseases ranging from cancer to neurodegenerative disorders.
Kinases:
Indoleamine 2,3-dioxygenase 1 (IDO1): While specific data on this compound is lacking, benzamide moieties have been integrated into IDO1 inhibitors. For instance, dual inhibitors of IDO1 and histone deacetylase (HDAC) have been developed where a benzamide group serves as a zinc-binding function for HDAC inhibition, while being linked to an IDO1 heme-binding scaffold. nih.gov
Epidermal Growth Factor Receptor (EGFR): The benzamide structure is a key feature in many EGFR inhibitors. For example, a series of novel quinazoline (B50416) derivatives bearing C-6 benzamide substituents have shown significant inhibitory potency against EGFR kinase. sci-hub.stmdpi.com One such derivative demonstrated an IC50 of 27 nM against wild-type EGFR. sci-hub.st The introduction of a 2-fluoro-5-nitrobenzamide (B1322830) moiety at the C-6 position of a quinazoline core resulted in a highly selective EGFR inhibitor. sci-hub.st
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Benzamide derivatives have been synthesized and evaluated as VEGFR-2 inhibitors. A series of 3-phenoxybenzoic acid derivatives incorporating a benzamide moiety were developed as potential VEGFR-2 tyrosine kinase inhibitors. nih.gov
Platelet-Derived Growth Factor Receptor (PDGFR): The inhibitory activity of benzamide derivatives against PDGFR has been documented. acs.org Although clinical resistance to PDGFR inhibitors in certain myeloid neoplasms is infrequent, it can be mediated by specific mutations in the kinase domain. biorxiv.org
Checkpoint Kinase 2 (CHK2): While direct inhibition by this compound is not reported, the benzamide scaffold is present in known CHK2 inhibitors. For instance, 5-(hetero)aryl-3-(4-carboxamidophenyl)-2-aminopyridine derivatives have been identified as CHK2 inhibitors. biomolther.org Genetic or pharmacological inhibition of CHK2 has been shown to enhance the efficacy of other anticancer agents like PARP inhibitors. nih.govnih.govtandfonline.com
Monoamine Oxidases (MAO A and B):
Substituted benzamides have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B). scienceopen.comnih.gov For example, a series of coumarin (B35378) benzamides were synthesized, with some compounds showing high selectivity for MAO-B. nih.gov One derivative, 3,4-dichloro-N-(1H-pyrrolo[3,2-b]pyridin-5-yl)benzamide, was highlighted for its MAO-B inhibitory activity. scienceopen.com Conversely, other benzamide derivatives, such as moclobemide (B1677376) (p-chloro-N-[morpholinoethyl]benzamide), act as reversible inhibitors of MAO-A (RIMA). nih.gov The substitution pattern on the benzamide core plays a crucial role in determining the selectivity and potency of MAO inhibition. nih.govnih.gov
Aromatase:
Benzamide and benzimidazole (B57391) derivatives have been investigated as aromatase inhibitors, which are crucial in managing estrogen-dependent cancers. google.comepo.orgnih.gov The design of these inhibitors often involves combining the benzamide or a related heterocyclic scaffold with other chemical moieties to enhance binding to the aromatase active site. nih.gov
Receptor Agonism and Antagonism
Benzamide derivatives also exhibit significant activity at G protein-coupled receptors (GPCRs), a large family of receptors involved in numerous physiological processes.
G Protein-Coupled Receptors (GPCRs):
GPR35: N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives have been identified as potent agonists of the orphan G protein-coupled receptor 35 (GPR35). nih.govnih.govnih.gov The introduction of a tetrazolyl group in place of the cyano group of the N-(2-cyanophenyl)benzamide scaffold, along with other substitutions, led to compounds with high agonistic potency. For instance, N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide displayed an EC50 of 0.041 μM. nih.gov
5-HT4 Receptor: Benzamide derivatives are well-known for their interaction with serotonin (B10506) receptors, particularly the 5-HT4 receptor. Substituted benzamides can act as either agonists or antagonists at this receptor. acs.orgnih.gov For example, certain 4-amino-5-chloro-2-methoxy-benzamide derivatives are potent 5-HT4 receptor agonists, while other structural variations lead to potent and selective 5-HT4 receptor antagonists. acs.orgacs.org
Exploration of Biological Mechanisms Beyond Direct Target Binding
While the primary mechanism of action for many benzamides involves direct interaction with enzyme active sites or receptor binding pockets, other biological activities have been proposed. One such mechanism is proton shuttling.
Salicylanilides, which share structural similarities with benzamides, have been proposed to function as proton shuttles, disrupting the cellular proton gradient. google.com This mechanism involves the compound's ability to pick up a proton on one side of a biological membrane and release it on the other, thereby dissipating the proton motive force that is crucial for cellular energy production. A study on salicylanilide (B1680751) antitubercular agents suggested that their activity is consistent with this proton shuttling mechanism. google.com While this has not been directly demonstrated for this compound, the presence of acidic and basic moieties within its structure could potentially allow for similar activity.
In Vitro Efficacy and Selectivity Profiling of Benzamide Analogues
The in vitro efficacy and selectivity of benzamide derivatives are highly dependent on their substitution patterns. The following table summarizes the in vitro activities of some benzamide analogues against various targets.
| Compound/Derivative Class | Target | Activity | Reference |
| Quinazoline with C-6 benzamide | EGFR | IC50 = 27 nM | sci-hub.st |
| N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide | GPR35 | EC50 = 0.041 μM | nih.gov |
| N-(2,4-Dinitrophenyl)benzo[d] nih.govacs.orgdioxole-5-carboxamide | MAO-B | IC50 = 56 nM | nih.govnih.gov |
| N-(2,4-dinitrophenyl)benzamide | MAO-A | IC50 = 126 nM | nih.govnih.gov |
| 4-chloro-3-nitrobenzamide analog | Tubulin | EC50 = 182 nM | nih.gov |
The selectivity of these compounds is a critical aspect of their development. For instance, some coumarin benzamides exhibit high selectivity for MAO-B over MAO-A. nih.gov Similarly, certain quinazoline derivatives with benzamide substituents show high selectivity for EGFR over other kinases. sci-hub.st The selectivity profile is often determined through extensive screening against a panel of related and unrelated targets.
Design Principles for Developing Multi-Target-Directed Ligands Based on Benzamide Scaffolds
The development of multi-target-directed ligands (MTDLs) is a growing strategy in drug discovery, aiming to address complex diseases by simultaneously modulating multiple biological targets. The benzamide scaffold is a valuable platform for designing such ligands due to its chemical tractability and its ability to interact with diverse protein targets.
Key design principles for developing benzamide-based MTDLs include:
Scaffold Hopping and Hybridization: Combining the benzamide scaffold with other known pharmacophores can lead to hybrid molecules with dual or multiple activities. For example, linking a benzamide moiety to a known IDO1 inhibitor scaffold can generate dual IDO1/HDAC inhibitors. nih.gov
Structure-Activity Relationship (SAR) Studies: Systematic modification of the substitution patterns on both the benzoyl and the N-phenyl rings of the benzamide core is crucial for optimizing potency and selectivity for different targets. For instance, SAR studies on N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives revealed that specific substitutions on the benzamide phenyl ring are critical for GPR35 agonist activity. nih.govnih.gov
Conformational Constraint: Locking the conformation of the benzamide through cyclization or the introduction of bulky groups can enhance binding affinity and selectivity for a specific target.
Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can improve pharmacokinetic properties or modulate activity. For example, replacing a carboxylic acid with a tetrazole group in GPR35 agonists significantly increased their potency. nih.govnih.gov
By applying these principles, medicinal chemists can rationally design novel benzamide derivatives with tailored polypharmacology to address the complexities of various diseases.
Emerging Research Frontiers and Future Directions for 2 Chloro N 2 Cyanophenyl Benzamide
Development of Novel Chemical Reactivity and Synthetic Methodologies
The synthesis of 2-chloro-N-(2-cyanophenyl)benzamide and its analogs is a dynamic area of research, with chemists constantly seeking more efficient and versatile methods. A significant development has been the use of titanium tetraiodide and trimethylsilyl (B98337) iodide to induce an iodination-cyclization reaction of N-(2-cyanophenyl)benzamides, leading to the formation of 2-aryl-4-iodoquinazolines. acs.org This method has proven useful in the formal synthesis of potent analgesic agents. acs.org
Furthermore, mechanochemical synthesis has emerged as a rapid and efficient alternative for creating amides. This solvent-free approach utilizes 2,4,6-trichloro-1,3,5-triazine and a catalytic amount of triphenylphosphine (B44618) to facilitate amidation under mild conditions, accommodating a variety of carboxylic acids. researchgate.net Researchers have also explored the reaction of N-(2-cyanophenyl)benzimidoyl chloride with thioamides, which can lead to various heterocyclic skeletons like 3,1-benzothiazines, 1,3,5-benzotriazocines, and quinazolines through different reaction pathways. mdpi.com
These novel synthetic strategies offer greater control over the molecular architecture of benzamide (B126) derivatives, enabling the creation of a diverse library of compounds for further investigation.
Advanced Spectroscopic and Imaging Techniques for Molecular Interaction Analysis
Understanding how this compound and related compounds interact with their biological targets is crucial for drug development. Advanced spectroscopic techniques are providing unprecedented insights into these molecular interactions. X-ray crystallography, for instance, has been instrumental in elucidating the three-dimensional structures of human carbonic anhydrases (hCAs) in complex with heterocyclic inhibitors, revealing key details about the active site architecture and ligand binding. rsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. For example, the structure of N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide has been characterized using 1H-NMR and 13C-NMR, providing detailed information about its chemical structure. researchgate.net Similarly, detailed NMR data is available for various N-substituted phenyl-2-chloroacetamides, aiding in their structural verification. nih.gov These spectroscopic methods, often complemented by mass spectrometry, are essential for confirming the identity and purity of newly synthesized compounds and for studying their interactions with biological macromolecules. acs.orgresearchgate.netrsc.org
Refinement of Predictive Computational Models for Structure-Function Relationships
Computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction of a molecule's properties and its interactions with biological targets. For benzamide derivatives, quantitative structure-activity relationship (QSAR) models are being developed to understand how chemical structure influences biological activity. nih.govbiorxiv.org These models use molecular descriptors to correlate the structural features of a compound with its observed activity, such as mitochondrial uncoupling or antimicrobial potential. nih.govbiorxiv.org
Density functional theory (DFT) calculations are also being employed to understand the electronic properties of benzamide derivatives and to predict their metabolic fate. For example, DFT has been used to study the metabolism of aza-aromatic and amide compounds by aldehyde oxidase (AOX), a key metabolic enzyme. pnas.org Furthermore, computational docking studies are used to predict the binding modes of benzamide inhibitors within the active sites of enzymes like monoamine oxidases (MAO) A and B, helping to rationalize their inhibitory activity. nih.gov These predictive models are crucial for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process.
Integration of Chemoinformatics and Big Data Analytics in Benzamide Discovery
The explosion of chemical and biological data has necessitated the use of chemoinformatics and big data analytics to extract meaningful insights. These approaches are being applied to the discovery of novel benzamide derivatives by mining large compound databases and identifying promising candidates. dokumen.pubresearchgate.net Chemoinformatics tools are used to analyze structure-activity relationships (SAR) and structure-multiple activity relationships (SMARt), helping to identify compounds with desired activity profiles. rsc.org
For instance, chemoinformatics pipelines have been developed to design dual inhibitors of poly(ADP-ribose) polymerase 1 (PARP1) and bromodomain-containing protein 4 (BRD4) by identifying shared pharmacophores from known inhibitors. nih.gov This data-driven approach allows for the rational design of multi-target compounds. Furthermore, large datasets of natural products are being screened using chemoinformatic methods to discover new drug leads targeting immune checkpoints like PD-1/PD-L1. mdpi.com The integration of these computational techniques is transforming benzamide discovery from a trial-and-error process to a more targeted and efficient endeavor.
Exploration of New Biological Targets and Pathways Amenable to Benzamide Modulation
While benzamides have been traditionally associated with certain biological targets, researchers are actively exploring new avenues for their therapeutic application. One emerging area is the modulation of the immune system. For example, a novel benzamide-linked small molecule has been shown to blunt NF-κB activation and NLRP3 inflammasome assembly, suggesting its potential in treating inflammatory conditions like lupus nephritis. nih.gov
Benzamide derivatives are also being investigated as modulators of protein-protein interactions. For instance, novel benzamide-type binders for the cereblon (CRBN) E3 ligase are being developed for use in proteolysis-targeting chimeras (PROTACs), a promising new therapeutic modality for targeted protein degradation. chemrxiv.orgnih.gov Additionally, the discovery that benzamide riboside can inhibit dihydrofolate reductase (DHFR) has opened up new possibilities for its use in cancer chemotherapy. nih.gov The exploration of these new biological targets and pathways is expanding the therapeutic potential of benzamide derivatives beyond their traditional applications. asm.orgresearchgate.net
Q & A
Q. How do substituent effects (e.g., chloro vs. cyano groups) modulate the compound’s electronic properties?
- Methodological Answer :
- Cyclic Voltammetry : Measure redox potentials to assess electron-withdrawing effects.
- UV-Vis Spectroscopy : Correlate λₘₐₓ shifts with conjugation extent in π-systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
